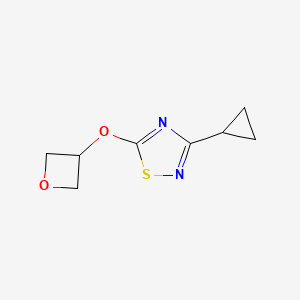

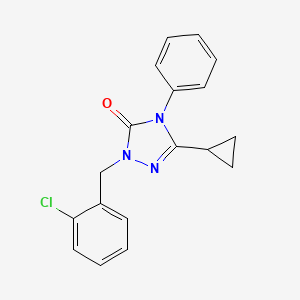

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" is a heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds that are structurally related, such as those containing thiadiazole, oxadiazole, and triazole rings. These compounds are of interest due to their potential applications in pharmaceutical chemistry and their diverse biological activities .

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves the reaction of dicarboxylic acid or its derivatives with thiosemicarbazide and subsequent cyclization in alkaline or acidic media . For example, cyclopropane dicarboxylic acid thiosemicarbazide was converted into a thiadiazole derivative by ring closure in an alkaline medium . Similarly, intramolecular cyclization of disubstituted thiosemicarbazides in alkaline media led to the formation of 1,3,4-thiadiazoles . These methods could potentially be adapted for the synthesis of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The papers describe the characterization of these compounds using various spectroscopic techniques such as mass spectrometry, NMR, and in some cases, X-ray crystallography . The molecular structure of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" would likely be elucidated using similar techniques to confirm the presence of the thiadiazole ring and the substituents attached to it.

Chemical Reactions Analysis

The thiadiazole and related heterocyclic compounds can undergo various chemical reactions, including further functionalization and substitution reactions. The papers do not provide specific reactions for "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole," but they do discuss the reactivity of similar compounds. For instance, thiadiazole derivatives were converted into a variety of other derivatives, indicating the potential for diverse chemical transformations . The reactivity of the oxetane ring, which is known to be a strained ring system, could also be explored in the context of chemical reactions involving "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole."

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers discuss the evaluation of biological activities, which suggests that these compounds have significant solubility in biological media . The fluorescence properties of some thiadiazole-containing compounds were also investigated, indicating that these compounds may have interesting photophysical properties . The physical and chemical properties of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" would need to be determined experimentally, but it is likely that the presence of the oxetane ring would influence these properties.

科学的研究の応用

Biological and Pharmacological Activities

1,2,4-Thiadiazole derivatives demonstrate a wide range of biological activities. They are known for their antimicrobial, anti-inflammatory, analgesic, and antiproliferative properties. Specifically, these compounds have been synthesized and evaluated for their potential in treating various conditions without causing ulcerogenic effects, showing promise in antimicrobial and anti-inflammatory applications. Moreover, certain 1,2,4-thiadiazole derivatives have been identified for their antitumor properties, offering new leads for cancer treatment research (Ravindra Kumar & Hament Panwar, 2015), (A. Proshin et al., 2019).

Synthesis and Structural Analysis

The synthesis of 1,2,4-thiadiazole compounds often involves cyclization techniques to incorporate various functional groups, enhancing their biological activity. Researchers have designed and synthesized novel Schiff bases derived from 1,3,4-thiadiazole compounds, showing significant antimicrobial activity and DNA protective ability against oxidative damage. These findings suggest the versatility of 1,2,4-thiadiazole scaffolds in drug design and development (M. Gür et al., 2020).

Antifungal and Antimicrobial Properties

1,2,4-Thiadiazole derivatives also exhibit potent antifungal and antimicrobial properties. Synthesized compounds have shown effectiveness against a variety of microbial strains, highlighting their potential as therapeutic agents in infectious disease treatment. These activities are attributed to the structural features of the thiadiazole ring, which can be further optimized for enhanced efficacy (Husam A. Ameen & Ahlam J. Qasir, 2017).

特性

IUPAC Name |

3-cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-2-5(1)7-9-8(13-10-7)12-6-3-11-4-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADNLUMOKOSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)OC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

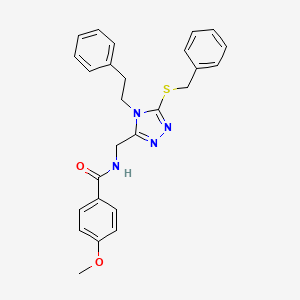

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

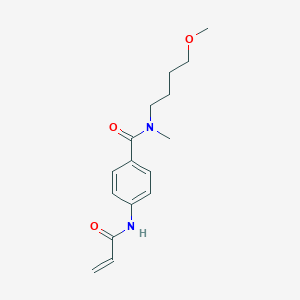

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)

methylidene]amino}benzene](/img/structure/B2515844.png)

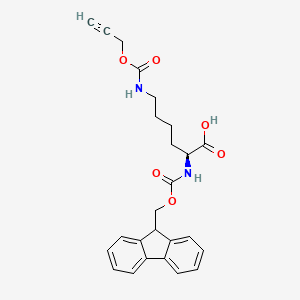

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)